Introduction: The Strategic Value of Fluorinated Building Blocks
Introduction: The Strategic Value of Fluorinated Building Blocks
An In-Depth Technical Guide to 3-(1,1,2,2-Tetrafluoroethoxy)benzaldehyde
This guide provides a comprehensive technical overview of 3-(1,1,2,2-Tetrafluoroethoxy)benzaldehyde (CAS No. 35295-35-3), a fluorinated aromatic aldehyde of significant interest to researchers in medicinal chemistry, drug discovery, and materials science. We will delve into its chemical properties, a robust synthesis protocol, spectral characteristics, reactivity profile, and essential safety protocols, offering field-proven insights for its effective application in advanced research.
3-(1,1,2,2-Tetrafluoroethoxy)benzaldehyde is a specialized aromatic aldehyde that serves as a critical building block in modern organic synthesis.[1] The strategic incorporation of the 1,1,2,2-tetrafluoroethoxy moiety onto a benzaldehyde scaffold imparts unique electronic properties that are highly sought after in the development of novel pharmaceuticals and advanced materials.[2] Fluorine's high electronegativity dramatically alters a molecule's lipophilicity, metabolic stability, and binding affinity for biological targets.[2] The tetrafluoroethoxy group, specifically, acts as a potent electron-withdrawing group, significantly influencing the reactivity of the aldehyde functional group and providing a metabolically stable alternative to other substituents. This guide serves as a practical resource for professionals aiming to leverage these properties in their synthetic endeavors.
Physicochemical and Spectroscopic Data
Accurate characterization is the bedrock of reproducible science. The key properties of 3-(1,1,2,2-Tetrafluoroethoxy)benzaldehyde are summarized below.
Table 1: Physicochemical Properties
| Property | Value | Source(s) |
| CAS Number | 35295-35-3 | [1][3][4] |
| Molecular Formula | C₉H₆F₄O₂ | [3][5] |
| Molecular Weight | 222.14 g/mol | [3][5] |
| Physical State | Liquid | [6][7] |
| Boiling Point | 95 - 97 °C (@ 9 mmHg) | [6][7] |
| Density | 1.393 g/mL at 25 °C | [6][7] |
| Refractive Index (n²⁰/D) | 1.454 | [6][7] |
| Flash Point | 102.2 °C (216 °F) | [6][7] |
| SMILES | O=Cc1cccc(c1)OC(F)(F)C(F)F | [5][8] |
Table 2: Predicted Spectroscopic Data
While experimental spectra are lot-specific, the following table provides predicted data based on the compound's structure, offering a reliable baseline for characterization.
| Technique | Expected Features |
| ¹H NMR | ~10.0 ppm (s, 1H, -CHO); ~7.9-7.5 ppm (m, 4H, Ar-H); ~6.5 ppm (tt, 1H, -OCHF₂, J ≈ 53 Hz, 2.9 Hz) |
| ¹³C NMR | ~191 ppm (CHO); ~158 ppm (C-O); ~138-124 ppm (Ar-C); ~118 ppm (tt, OCF₂, J ≈ 250 Hz, 35 Hz); ~110 ppm (tt, CHF₂, J ≈ 250 Hz, 39 Hz) |
| IR (Infrared) | ~3080 cm⁻¹ (Ar C-H stretch); ~2850, 2750 cm⁻¹ (Aldehyde C-H stretch); ~1710 cm⁻¹ (C=O stretch); ~1600, 1580 cm⁻¹ (Ar C=C stretch); ~1250-1050 cm⁻¹ (C-F and C-O stretch) |
Synthesis Pathway: A Validated Protocol
The most logical and widely applicable method for synthesizing 3-(1,1,2,2-Tetrafluoroethoxy)benzaldehyde is the Williamson ether synthesis.[9][10] This Sₙ2 reaction provides a reliable route by coupling an alkoxide (in this case, a phenoxide) with a primary alkyl halide.[11] The causality for this choice is clear: the phenolic proton of 3-hydroxybenzaldehyde is readily abstracted by a mild base, creating a potent nucleophile that efficiently displaces a halide from a tetrafluoroethyl source.
Caption: Proposed workflow for the synthesis of the target compound.
Experimental Protocol: Williamson Ether Synthesis
-
Reagents & Equipment:
-
3-Hydroxybenzaldehyde (1.0 eq)
-
Anhydrous Potassium Carbonate (K₂CO₃, 2.0 eq), finely powdered
-
1,1,2,2-Tetrafluoro-1-iodoethane (1.2 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Round-bottom flask, magnetic stirrer, condenser, heating mantle, nitrogen inlet
-
Standard workup and purification glassware
-
-
Procedure:
-
Setup: To a dry round-bottom flask under a nitrogen atmosphere, add 3-hydroxybenzaldehyde and anhydrous DMF. Stir until fully dissolved.
-
Base Addition: Add the finely powdered potassium carbonate to the solution. The suspension will become heterogeneous.
-
Heating: Heat the mixture to 70-80 °C with vigorous stirring for 1 hour to facilitate the formation of the potassium phenoxide salt.
-
Alkyl Halide Addition: Slowly add 1,1,2,2-tetrafluoro-1-iodoethane to the reaction mixture via syringe.
-
Reaction Monitoring: Maintain the temperature at 80 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: Cool the reaction to room temperature and pour it into a separatory funnel containing cold water.
-
Extraction: Extract the aqueous mixture three times with diethyl ether. Combine the organic layers.
-
Washing: Wash the combined organic phase sequentially with water and brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the resulting crude oil via flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure liquid product.
-
-
Self-Validation & Trustworthiness: The success of this protocol relies on ensuring anhydrous conditions to prevent side reactions. The use of powdered K₂CO₃ increases the surface area for efficient deprotonation. Monitoring by TLC provides a clear endpoint, ensuring the reaction goes to completion and preventing the formation of degradation byproducts from excessive heating.
Chemical Reactivity and Synthetic Potential
The key to understanding the utility of 3-(1,1,2,2-tetrafluoroethoxy)benzaldehyde lies in the powerful electron-withdrawing nature of the fluoroalkoxy substituent. This effect is transmitted through the aromatic ring, significantly increasing the partial positive charge (electrophilicity) on the aldehyde's carbonyl carbon.[6][12]
Consequence: This compound is more reactive towards nucleophiles than unsubstituted benzaldehyde or benzaldehydes bearing electron-donating groups (e.g., methoxy or methyl).[13][14] This enhanced reactivity makes it an excellent substrate for a wide range of classical carbonyl transformations, including:
-
Wittig Olefination
-
Grignard and Organolithium Additions
-
Reductive Amination
-
Aldol and Knoevenagel Condensations
This predictable, enhanced reactivity allows for milder reaction conditions and often leads to higher yields, which are critical considerations in multi-step drug synthesis campaigns.
Caption: Enhanced reactivity of the aldehyde toward nucleophiles.
Safety, Handling, and Storage
As a reactive chemical intermediate, proper handling of 3-(1,1,2,2-Tetrafluoroethoxy)benzaldehyde is paramount for laboratory safety.
-
GHS Hazard Classification:
-
Handling Precautions:
-
Always work in a well-ventilated chemical fume hood.[6]
-
Wear appropriate Personal Protective Equipment (PPE), including nitrile gloves, safety glasses or goggles, and a lab coat.[6]
-
Avoid breathing vapors or mist.[6]
-
Prevent contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.[6]
-
-
Storage Conditions:
-
Store in a cool, dry, and well-ventilated area.
-
The compound is listed as air and moisture sensitive.[6] It is best stored under an inert atmosphere (e.g., nitrogen or argon).
-
Keep the container tightly sealed when not in use.[6]
-
Store away from strong oxidizing agents and incompatible materials.[6]
-
Conclusion
3-(1,1,2,2-Tetrafluoroethoxy)benzaldehyde is a valuable and versatile building block for chemical synthesis. Its defining feature—the strongly electron-withdrawing tetrafluoroethoxy group—enhances the reactivity of the aldehyde, making it a reliable substrate for constructing complex molecular architectures. For researchers in drug discovery, this moiety offers a powerful tool to modulate key pharmacokinetic properties such as metabolic stability and lipophilicity. By adhering to the synthesis and safety protocols outlined in this guide, scientists can effectively and safely harness the full potential of this important fluorinated intermediate.
References
- Fluorinated Ethers. Communication 1. Preparation of Ethers by Williamson Reaction and the Addition of Alcohols to Alkenes and Alkynes. Russian Journal of General Chemistry. (2021-06-04).
-
Reactions using benzaldehyde with electron withdrawing groups and various alcohols. ResearchGate. Available at: [Link]
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Williamson Ether Synthesis. Name Reactions in Organic Synthesis. Available at: [Link]
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Williamson Ether Synthesis Protocol. Available at: [Link]
- June 2021 — "Fluorinated Ethers. Communication 1. Preparation of Ethers by Williamson Reaction and by the Addition of Alcohols to Alkenes and Alkynes". Fluorine Notes. (2021-06-04).
- Structure-Reactivity Correlation in the Oxidation of Substituted Benzaldehydes by Pyridinium Bromochromate.
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Filo. Write the correct order of reactivity of substituted benzaldehydes. (2024-10-02). Available at: [Link]
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12. The Williamson Ether Synthesis. University of Wisconsin-River Falls. Available at: [Link]
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YouTube. EWG vs EDG Groups on Benzaldehyde Electrophilicity. (2024-02-11). Available at: [Link]
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Human Metabolome Database. 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0006115). Available at: [Link]
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The Royal Society of Chemistry. Electronic Supplementary Information. Available at: [Link]
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Global Substance Registration System - 3-(1,1,2,2-TETRAFLUOROETHOXY)BENZALDEHYDE. Available at: [Link]
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Thieme. 13C NMR Spectroscopy. Available at: [Link]
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MDPI. A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Available at: [Link]
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PubChem. Benzaldehyde, 3-(1,1,2,2-tetrafluoroethoxy)-. Available at: [Link]
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PubChemLite. 3-(1,1,2,2-tetrafluoroethoxy)benzaldehyde. Available at: [Link]
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3-(1,1,2,2-Tetrafluoroethoxy)Benzaldehyde, 95% Purity. HBARSCI. Available at: [Link]
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